(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide

Catalog No.
S3040937
CAS No.
865175-87-7
M.F
C17H14ClN3O3S2
M. Wt
407.89
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-yl...

CAS Number

865175-87-7

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide

IUPAC Name

3-chloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Molecular Formula

C17H14ClN3O3S2

Molecular Weight

407.89

InChI

InChI=1S/C17H14ClN3O3S2/c1-2-8-21-14-7-6-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-4-3-5-12(18)9-11/h2-7,9-10H,1,8H2,(H2,19,23,24)

InChI Key

CLJDBUJADUMAEO-JZJYNLBNSA-N

SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Cl

Solubility

not available

Cytotoxic and Antibacterial Activities

Specific Scientific Field: This application falls under the field of Medicinal Chemistry.

Summary of the Application: Compounds derived from 6-bromobenzo[d]thiazol-2(3H)-one, which is structurally similar to the compound you mentioned, have been synthesized and evaluated for their cytotoxic and antibacterial activities .

Methods of Application: These compounds were synthesized by a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Results or Outcomes: The synthesized compounds showed good cytotoxicity against two human cancer cell lines, MCF-7 and HeLa, compared with the standard drug Cisplatin . They also exhibited good to moderate antibacterial activity compared with the positive control drug Streptomycin .

Asymmetric [4 + 2] Annulation

Specific Scientific Field: This application is in the field of Organic Chemistry.

Summary of the Application: A new family of dipeptide-based multifunctional Brønsted base organocatalysts has been developed for the first asymmetric [4 + 2] annulation reaction of 5H-thiazol-4-ones (structurally similar to your compound) with electron-deficient alkenes .

Methods of Application: This protocol could be applied to a series of alkenes such as nitroalkenes, 4-oxo-4-arylbutenones, 4-oxo-4-arylbutenoates, and methyleneindolinones .

Results or Outcomes: This approach provides an efficient method to valuable chiral 1,4-sulfur bridged piperidinones and their derivatives with multiple hetero-quaternary stereogenic centers in high yields and enantioselectivities .

Pesticidal Agents

Specific Scientific Field: This application is in the field of Agricultural Chemistry.

Summary of the Application: A series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were synthesized and evaluated as pesticidal agents .

Methods of Application: These compounds were synthesized via Betti reaction .

Results or Outcomes: The bioassay results showed that most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm (50–100% at 200mg L 1) and diamondback moth (50 –95% at 10mg L 1) .

Semiconductors for Plastic Electronics

Specific Scientific Field: This application is in the field of Material Science and Engineering.

Summary of the Application: Thiazolo[5,4-d]thiazoles, which are structurally similar to your compound, are promising building blocks in the synthesis of semiconductors for plastic electronics .

Methods of Application: The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics .

Results or Outcomes: The high potential of these molecules was widely recognized, notably in the field of organic photovoltaics .

XLogP3

3.4

Dates

Modify: 2023-08-18

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